2-Keto-D-glucose

描述

. It is a key intermediate in various biochemical pathways and has significant importance in both biological and industrial contexts.

准备方法

Synthetic Routes and Reaction Conditions

D-Arabino-hexos-2-ulose can be synthesized through the oxidation of D-glucose using specific oxidizing agents. One common method involves the use of bromine water or nitric acid under controlled conditions to achieve the desired oxidation . The reaction typically requires careful monitoring of temperature and pH to ensure the selective formation of D-Arabino-hexos-2-ulose.

Industrial Production Methods

In industrial settings, D-Arabino-hexos-2-ulose is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert glucose into D-Arabino-hexos-2-ulose through enzymatic pathways . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

化学反应分析

Types of Reactions

D-Arabino-hexos-2-ulose undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form D-gluconic acid.

Reduction: Reduction of D-Arabino-hexos-2-ulose yields D-sorbitol.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Bromine water, nitric acid.

Reduction: Sodium borohydride, hydrogen gas with a catalyst.

Substitution: Various alkylating agents under acidic or basic conditions.

Major Products Formed

Oxidation: D-gluconic acid.

Reduction: D-sorbitol.

Substitution: Derivatives with substituted functional groups.

科学研究应用

Metabolic Studies

2-KDG is utilized in studies of carbohydrate metabolism, particularly as a substrate in the enzymatic conversion processes. It serves as a building block for synthesizing carbohydrates, making it crucial for understanding metabolic pathways involving glucose derivatives .

Enzymatic Reactions

Recent studies have demonstrated the use of 2-KDG in enzymatic assays to explore the kinetics of aldose reductase and other dehydrogenases. For instance, 2-KDG can be reduced to 2-deoxy-D-glucose, aiding in the investigation of enzyme specificity and reaction mechanisms .

Production of 2-Keto-D-Gluconic Acid

2-KDG is a precursor for the production of 2-keto-D-gluconic acid (2KGA), which has diverse applications in food, pharmaceuticals, and cosmetics. Microbial fermentation using strains like Pseudomonas fluorescens has been optimized to convert glucose into 2KGA with high yields .

| Microorganism | Yield (g/g glucose) | Notes |

|---|---|---|

| Serratia marcescens NRRL B-486 | 0.85 - 1.00 | High substrate tolerance |

| Pseudomonas fluorescens AR4 | >1.0 | Low susceptibility to phage infection |

Food Industry

In the food industry, 2KGA derived from 2-KDG is used as an antioxidant and preservative. Its ability to scavenge oxygen makes it valuable for extending the shelf life of various products, including processed foods and beverages .

Neurodegenerative Disease Research

Research indicates that dietary supplementation with compounds like 2-deoxy-D-glucose (which is closely related to 2-KDG) may have neuroprotective effects in models of Alzheimer's disease. Studies show that these compounds can enhance mitochondrial function and reduce amyloid-beta accumulation, suggesting potential therapeutic roles for similar compounds like 2-KDG .

Cancer Metabolism

In cancer research, 2-KDG has been investigated for its potential to alter metabolic pathways in tumor cells. By inhibiting glycolysis and promoting alternative energy substrates, it may slow down tumor growth and improve responses to conventional therapies .

Case Study: Alzheimer’s Disease Model

A study involving triple-transgenic mice demonstrated that dietary inclusion of 2-deoxy-D-glucose led to increased ketogenesis and improved mitochondrial bioenergetics while reducing amyloid burden. This suggests that compounds like 2-KDG could be further explored for their neuroprotective properties in neurodegenerative diseases .

Case Study: Microbial Fermentation Optimization

Research on microbial strains capable of converting glucose to 2KGA highlighted the efficiency of Pseudomonas fluorescens. The optimization of fermentation conditions resulted in significantly higher yields, showcasing the industrial potential of utilizing 2-KDG as a precursor for valuable biochemicals .

作用机制

The mechanism by which D-Arabino-hexos-2-ulose exerts its effects involves its role as a reactive intermediate in biochemical pathways. It can undergo various transformations, including oxidation and reduction, which are catalyzed by specific enzymes. These reactions often involve the formation of reactive oxygen species and other intermediates that can affect cellular functions .

相似化合物的比较

Similar Compounds

D-Glucosone: Another name for D-Arabino-hexos-2-ulose.

D-Galactosone: A similar hexose with a different stereochemistry.

D-Xylosone: A five-carbon analog with similar reactivity.

Uniqueness

D-Arabino-hexos-2-ulose is unique due to its specific structure and reactivity, which make it a valuable intermediate in various biochemical and industrial processes. Its ability to undergo multiple types of chemical reactions and its role in metabolic pathways distinguish it from other similar compounds .

生物活性

2-Keto-D-glucose (2KG) is a keto sugar derived from D-glucose, playing a significant role in various biological processes and applications. This article delves into the biological activity of 2KG, highlighting its enzymatic interactions, production methods, and potential applications in biotechnology and medicine.

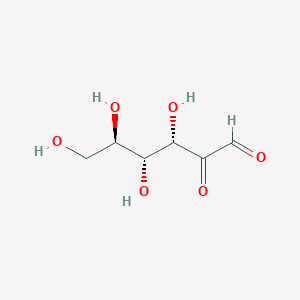

This compound is a hexose sugar characterized by the presence of a ketone group at the second carbon atom. Its molecular formula is C₆H₁₂O₆, and it exists in an equilibrium between its open-chain and cyclic forms. The structural formula can be represented as follows:

Enzymatic Activity and Metabolism

The metabolism of 2KG primarily involves its conversion to 2-keto-D-gluconic acid (2KGA) via enzymatic reactions. Key enzymes involved include:

- PQQ-dependent D-glucose dehydrogenase : This enzyme catalyzes the oxidation of D-glucose to D-gluconic acid, which is further oxidized to 2KGA by a flavin adenine dinucleotide (FAD)-dependent D-gluconate dehydrogenase. The pathway is crucial for microbial energy metabolism, particularly in bacteria such as Pseudomonas and Gluconobacter species .

Table 1: Enzymes Involved in 2KG Metabolism

| Enzyme Name | Substrate | Product | Co-factor |

|---|---|---|---|

| PQQ-dependent D-glucose dehydrogenase | D-Glucose | D-Gluconic acid | PQQ |

| FAD-dependent D-gluconate dehydrogenase | D-Gluconic acid | 2-Keto-D-gluconic acid | FAD |

Microbial Fermentation

Microbial fermentation is one of the most effective methods for producing 2KGA from glucose. Various strains of bacteria have been studied for their ability to convert glucose into 2KGA with high efficiency.

- Strain Performance : Serratia marcescens NRRL B-486 has shown yields ranging from 0.85 g/g to 1.0 g/g glucose in continuous fermentation setups . Other strains like Pseudomonas fluorescens AR4 exhibit high substrate tolerance and low susceptibility to phage infection, making them suitable candidates for industrial applications .

Table 2: Strains for 2KGA Production

| Bacterial Strain | Yield (g/g Glucose) | Substrate Tolerance (g/L) |

|---|---|---|

| Serratia marcescens NRRL B-486 | 0.85 - 1.0 | >120 |

| Pseudomonas fluorescens AR4 | High | >120 |

| Arthrobacter globiformis C224 | Moderate | Moderate |

Research Findings and Case Studies

Recent studies have focused on optimizing conditions for the production of 2KGA using immobilized cells. For example, research demonstrated that immobilizing cells in calcium alginate improved reusability and production efficiency compared to free cells. K-carrageenan-immobilized cells showed decreased performance due to solidification at lower temperatures .

Case Study: Immobilization Techniques

- Free Cells : Produced 172.59 g/L of 2KGA with a productivity of 3.62 g/L·h.

- K-carrageenan Immobilized Cells : Showed reduced productivity (3.03 g/L·h) after multiple uses due to structural integrity issues.

- Chitosan and Alginate Entrapment : Maintained catalytic activity similar to free cells across various concentrations .

Applications of this compound

The biological activities of 2KG extend to several applications:

- Food Industry : It is utilized in producing antioxidants like erythorbic acid.

- Pharmaceuticals : Potential use in drug formulation due to its metabolic properties.

- Biotechnology : As a substrate in enzyme-catalyzed reactions for synthesizing other valuable compounds.

属性

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMIDLYWOTSGK-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171773 | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1854-25-7, 26345-59-5 | |

| Record name | D-Glucosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1854-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | arabino-Hexos-2-ulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26345-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabino-hexos-2-ulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。